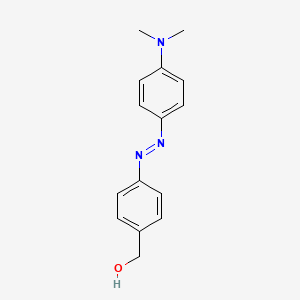

4-((4-(Dimethylamino)phenyl)azo)benzenemethanol

Description

Properties

CAS No. |

20854-35-7 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol |

InChI |

InChI=1S/C15H17N3O/c1-18(2)15-9-7-14(8-10-15)17-16-13-5-3-12(11-19)4-6-13/h3-10,19H,11H2,1-2H3 |

InChI Key |

WUMZFIZAWKBRHG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol typically involves the diazotization of p-dimethylaniline followed by coupling with benzyl alcohol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods: In industrial settings, the production of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is scaled up by optimizing the reaction conditions to maximize yield and purity. This involves precise control over the concentration of reactants, temperature, and pH levels. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines and their derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Fluorescence Resonance Energy Transfer (FRET)

Overview:

Dabcyl acid serves as an effective acceptor in FRET systems. FRET is a powerful technique used to study molecular interactions and dynamics at the nanoscale.

Applications:

- Nucleic Acid Probes: Dabcyl is frequently paired with donor fluorophores such as EDANS to create FRET-based probes for detecting specific nucleic acid sequences. These probes are essential in various genetic assays and diagnostics.

- Protease Substrates: The compound is also used to develop substrates for proteases, allowing researchers to monitor enzyme activity through fluorescence changes.

Data Table: FRET Applications of Dabcyl Acid

| Application Type | Description | Reference Source |

|---|---|---|

| Nucleic Acid Detection | Used in FRET probes for specific DNA/RNA targets | |

| Protease Activity | Serves as a substrate for monitoring protease action |

Biochemical Research

Overview:

In biochemical research, Dabcyl acid is utilized for its reactive properties, enabling it to form conjugates with biomolecules.

Applications:

- Bioconjugation: The amine-reactive nature of Dabcyl allows it to label proteins and other biomolecules, facilitating studies on protein interactions and functions.

- Cell Imaging: Dabcyl-labeled compounds can be employed in cell imaging techniques, providing insights into cellular processes.

Case Study: Protein Labeling

A study demonstrated the successful labeling of a target protein with Dabcyl acid, which was then used to track protein localization within cells using fluorescence microscopy. This approach provided valuable data on protein dynamics in live cells.

Cosmetic Formulations

Overview:

Dabcyl acid has also found applications in cosmetic formulations, particularly for its stability and effectiveness as a colorant.

Applications:

- Colorant in Cosmetics: Its azo structure provides vibrant colors, making it suitable for use in various cosmetic products.

- Stability Testing: The compound's properties are studied to ensure that cosmetic formulations maintain their efficacy and safety over time.

Data Table: Cosmetic Applications

| Application Type | Description | Reference Source |

|---|---|---|

| Colorant | Used for vibrant coloration in cosmetics | |

| Stability Testing | Evaluated for formulation stability |

Environmental Monitoring

Overview:

Dabcyl acid can be utilized in environmental science for monitoring pollutants due to its chemical reactivity.

Applications:

- Detection of Azo Dyes: The compound can be employed in assays designed to detect azo dyes in wastewater, helping to assess environmental contamination levels.

Mechanism of Action

The mechanism of action of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol primarily involves its interaction with light. The azo group can undergo reversible photoisomerization, switching between trans and cis forms upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .

Molecular Targets and Pathways: In biological systems, the compound can interact with cellular components, leading to changes in cell behavior. The exact molecular targets and pathways are still under investigation, but its ability to generate reactive oxygen species upon light activation is a key aspect of its mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

2′-Hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (CAS: Not provided; )

- Structure : Ortho-hydroxymethyl group vs. para-hydroxymethyl in the target compound.

- Molecular Formula : C₁₅H₁₇N₃O (MW: 255.35).

- Key Differences :

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzaldehyde (CAS: 39208-00-9; )

- Structure: Benzaldehyde substituent instead of benzenemethanol.

- Molecular Formula : C₁₅H₁₄N₃O (MW: 260.30).

- Key Differences :

Benzenemethanol,4-(dimethylamino)-α-phenyl (CAS: 7494-77-1; )

- Structure: Lacks the azo (-N=N- ) group but retains the dimethylamino and phenyl groups.

- Molecular Formula: C₁₅H₁₇NO (MW: 227.30).

- Key Differences: Absence of the azo linkage eliminates conjugation-dependent chromophore properties.

Substituent Number and Complexity

Bis(p-(dimethylamino)phenyl)(phenyl)methanol (CAS: 561-41-1; )

- Structure: Two dimethylamino groups and a methylamino substituent.

- Molecular Formula : C₂₃H₂₇N₃O (MW: 361.48).

- Key Differences: Enhanced electron-donating capacity due to multiple dimethylamino groups, shifting absorption spectra to longer wavelengths. Higher molecular weight reduces volatility and increases thermal stability.

4-(4-Dimethylaminophenylazo)benzoic Acid ()

- Structure : Carboxylic acid (-COOH) instead of hydroxymethyl (-CH₂OH).

- Molecular Formula : C₁₅H₁₅N₃O₂ (MW: 277.30).

- Key Differences :

- Carboxylic acid group introduces acidity (pKa ~2-3), enabling pH-dependent solubility and coordination chemistry.

- Applications in acid-base indicators (e.g., methyl red analogs; ).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.